molecular formula C10H19NO4 B6152393 (3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid CAS No. 914461-60-2

(3R)-3-{[(tert-butoxy)carbonyl](methyl)amino}butanoic acid

Cat. No.: B6152393
CAS No.: 914461-60-2
M. Wt: 217.3
InChI Key:
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Description

(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions. The presence of the chiral center at the third carbon atom makes it an important intermediate in the synthesis of various enantiomerically pure compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. One common method is the reaction of the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the synthesis of (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid can be achieved using continuous flow microreactor systems. This method offers advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-{(tert-butoxy)carbonylamino}butanoic acid involves the cleavage of the Boc protecting group under acidic conditions. The tert-butoxycarbonyl group is removed, revealing the free amine, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-{(tert-butoxy)carbonylamino}butanoic acid is unique due to its chiral center and the presence of the Boc protecting group, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of enantiomerically pure compounds and pharmaceuticals.

Properties

CAS No.

914461-60-2

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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